

"4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride" CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride
Cat. No.:	B1524091

[Get Quote](#)

An In-Depth Technical Guide to **4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride**

Executive Summary

4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride, identified by CAS Number 1208075-41-5, is a highly functionalized aromatic sulfonyl chloride that serves as a critical building block in modern medicinal chemistry and drug discovery.^{[1][2][3][4]} Its unique substitution pattern, featuring three distinct halogen atoms (Br, Cl, F), offers a versatile scaffold for generating diverse molecular libraries with tunable physicochemical properties. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, its core applications in the development of targeted therapeutics, detailed experimental protocols for its use, and a thorough safety profile. The primary audience for this document includes researchers, synthetic chemists, and drug development professionals seeking to leverage this reagent for structure-activity relationship (SAR) studies and the synthesis of novel bioactive compounds, including its emerging role in the field of protein degradation.^[1]

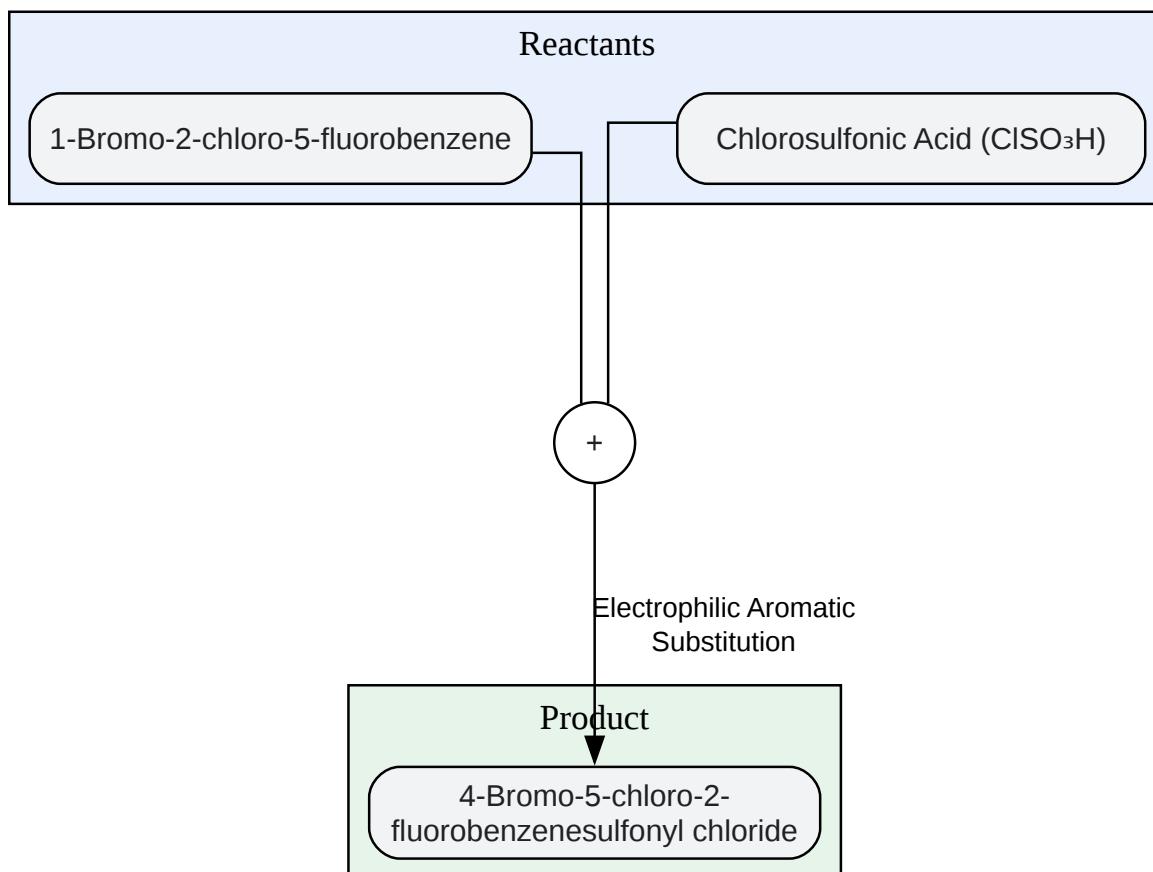
Introduction: A Versatile Tool for Medicinal Chemistry

Benzenesulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily utilized for the construction of sulfonamides—a privileged functional group found in a vast array of FDA-approved drugs. The specific compound, **4-Bromo-5-chloro-2-fluorobenzenesulfonyl**

chloride, is of particular interest due to its trifunctional halogenation. Each halogen atom provides a potential handle for further chemical modification (e.g., through cross-coupling reactions) and systematically modulates the electronic and lipophilic properties of the resulting sulfonamide derivatives.

The electron-withdrawing nature of the fluorine and chlorine atoms, combined with the bromo group, significantly influences the reactivity of the sulfonyl chloride group and the properties of its derivatives, such as the acidity of the sulfonamide N-H proton, membrane permeability, and metabolic stability.^[5] These attributes make it an exemplary tool for medicinal chemists conducting SAR studies aimed at optimizing the potency, selectivity, and pharmacokinetic profiles of drug candidates.^[5]

Physicochemical Properties


A clear understanding of the compound's physical and chemical properties is essential for its effective use in a laboratory setting. Key identifying and physicochemical data are summarized below.

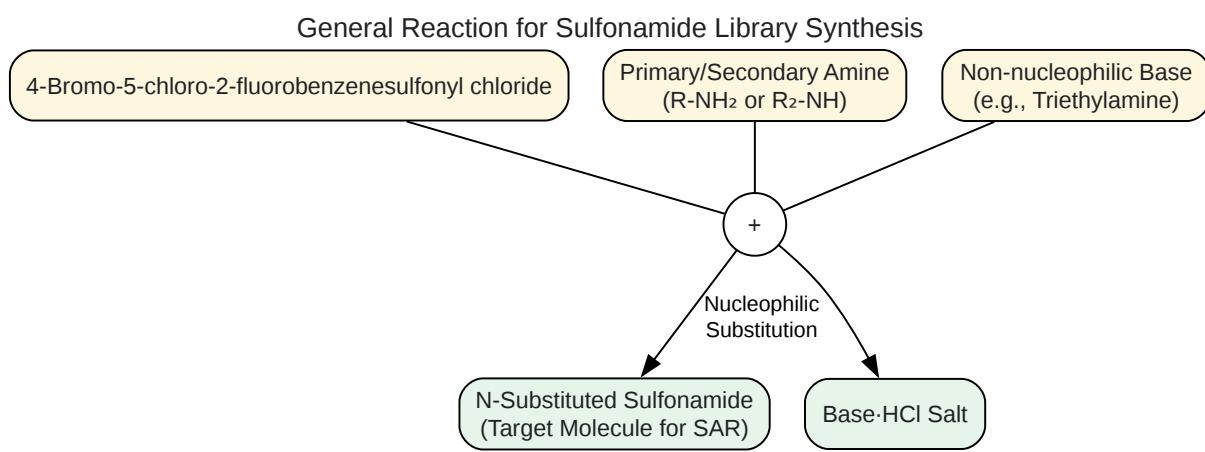
Property	Value	Reference
CAS Number	1208075-41-5	[1] [2] [3]
Molecular Formula	C ₆ H ₂ BrCl ₂ FO ₂ S	[1] [2]
Molecular Weight	307.95 g/mol	[1] [2]
IUPAC Name	4-bromo-5-chloro-2-fluorobenzene-1-sulfonyl chloride	[6]
Appearance	Solid (Crystals or powder, white to pale yellow)	[7]
Purity	Typically ≥97%	[1] [6]
Canonical SMILES	O=S(=O) (Cl)C1=CC(Cl)=C(Br)C=C1F	[6]
InChI Key	VNPRKBFETGIANP- UHFFFAOYSA-N	[6]

Synthesis Pathway: Chlorosulfonation

While a specific, published synthesis for **4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride** is not readily available, a general and industrially relevant method for preparing aromatic sulfonyl chlorides is through the direct chlorosulfonation of the corresponding benzene ring.^{[8][9]} This process involves an electrophilic aromatic substitution reaction where chlorosulfonic acid (CISO_3H) serves as the electrophile.

The plausible synthetic precursor would be 1-bromo-2-chloro-5-fluorobenzene. The reaction proceeds by treating this substrate with an excess of chlorosulfonic acid.

[Click to download full resolution via product page](#)


Caption: Plausible synthesis of the target compound via chlorosulfonation.

This reaction is typically performed at controlled temperatures (e.g., 0 to 100°C) and may be carried out in a halogenated solvent.^[8] The workup procedure involves carefully quenching the reaction mixture, followed by extraction and purification to isolate the desired sulfonyl chloride.^[9]

Core Application: Building Block for SAR Studies

The primary utility of **4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride** is its role as a versatile building block for creating libraries of N-substituted sulfonamides. This is achieved through a straightforward nucleophilic substitution reaction with a wide range of primary or secondary amines.^[5]

The nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group and forming a stable sulfonamide bond. This reaction is fundamental to SAR exploration, as it allows for the systematic introduction of diverse R-groups to probe the steric and electronic requirements of a biological target, such as the active site of a kinase.^[5]

[Click to download full resolution via product page](#)

Caption: Workflow for synthesizing sulfonamide libraries for SAR studies.

A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.^[5] The resulting sulfonamide library can then be screened for biological activity, and the data used to build a model of the structure-activity relationships governing target engagement.

Experimental Protocols & Handling

General Protocol for Sulfonamide Synthesis

The following is a representative, step-by-step methodology for the synthesis of N-substituted 4,5-dichloro-2-fluorobenzenesulfonamides, adapted for the title compound.

- **Reaction Setup:** To a solution of a selected primary or secondary amine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.2 equivalents).
- **Reagent Addition:** Cool the mixture to 0°C using an ice bath. Slowly add a solution of **4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride** (1.1 equivalents) in the same anhydrous solvent.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), water, and brine.
- **Isolation and Purification:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the final sulfonamide.

Handling and Storage

Proper handling and storage are critical to maintain the integrity of the reagent and ensure laboratory safety.

- **Handling:** Use this chemical in a well-ventilated area or under a chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and chemical-resistant gloves.[11] Avoid breathing dust, fumes, or vapors.[12] Ensure that eyewash stations and safety showers are readily accessible.[11]

- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[10][11] This compound is moisture-sensitive; exposure to water can cause hydrolysis of the sulfonyl chloride group.[13] It should be stored locked up and away from incompatible materials such as strong oxidizing agents and strong bases.[11][14]

Safety and Hazard Profile

4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride is classified as a hazardous substance. It is corrosive and can cause severe skin burns and serious eye damage.[6] All personnel handling this chemical must be fully aware of its hazards and follow all prescribed safety precautions.

Hazard Information	Details	Reference
Signal Word	Danger	[6] [12]
Pictograms	GHS05 (Corrosive), GHS07 (Harmful/Irritant)	[6]
Hazard Statements	H314: Causes severe skin burns and eye damage.	[6] [12]
H302: Harmful if swallowed.	[6]	
H312: Harmful in contact with skin.	[6]	
H332: Harmful if inhaled.	[6]	
Precautionary Statements	P260: Do not breathe dust/fume/gas/mist/vapors/spray.	[6] [12]
P280: Wear protective gloves/protective clothing/eye protection/face protection.	[11] [12]	
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.	[11] [12]	
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[11] [12]	
P310: Immediately call a POISON CENTER or doctor/physician.	[12]	
P405: Store locked up.	[11] [12]	

P501: Dispose of
contents/container to an [11]
approved waste disposal plant.

Conclusion

4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride is a high-value, multi-functionalized reagent for advanced chemical synthesis. Its strategic combination of halogens on a benzenesulfonyl chloride scaffold provides medicinal chemists with a powerful tool for generating diverse compound libraries. By enabling fine-tuning of molecular properties, it facilitates the crucial process of lead optimization in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies. Adherence to strict safety and handling protocols is mandatory when working with this corrosive and reactive compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. 1208075-41-5 Cas No. | 4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride | Matrix Scientific [matrixscientific.com]
- 3. echemi.com [echemi.com]
- 4. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 4-Bromo-2-fluorobenzenesulfonyl chloride, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 9. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. ["4-Bromo-5-chloro-2-fluorobenzenesulfonyl chloride" CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1524091#4-bromo-5-chloro-2-fluorobenzenesulfonyl-chloride-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com